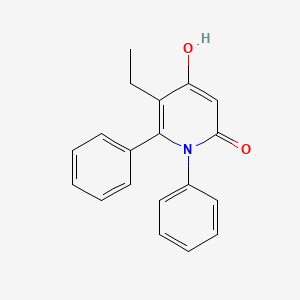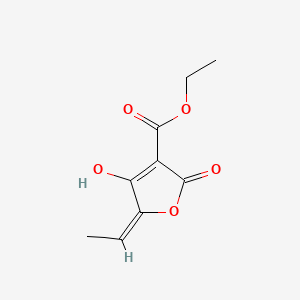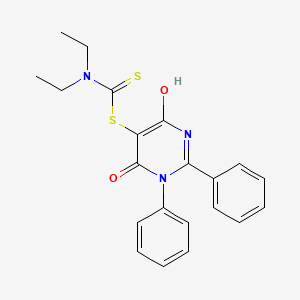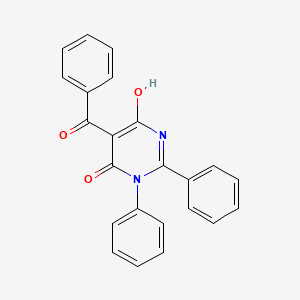![molecular formula C21H18ClNO2S B1188975 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B1188975.png)
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinone core with a hydroxyl group, a phenyl group, and a chlorophenyl sulfanyl substituent, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe final step involves the addition of the chlorophenyl sulfanyl group under controlled conditions, often using a chlorinating agent and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted quinolinone derivatives.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone stands out due to its unique quinolinone core and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C21H18ClNO2S |
|---|---|
Poids moléculaire |
383.9g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-4-hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C21H18ClNO2S/c22-14-10-12-16(13-11-14)26-20-19(24)17-8-4-5-9-18(17)23(21(20)25)15-6-2-1-3-7-15/h1-3,6-7,10-13,24H,4-5,8-9H2 |
Clé InChI |
NICMEEIYHHSZKP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(dimethylamino)-4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B1188893.png)

![6-butyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1188897.png)
![4-[(5-Cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)diazenyl]benzenesulfonate](/img/new.no-structure.jpg)
![2,7-Diamino-3-[(3-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1188901.png)

![6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1188904.png)
![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl dimethyldithiocarbamate](/img/structure/B1188906.png)

![3-[2,3-dichloro-4-(methylsulfonyl)benzoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B1188910.png)
![2-hydroxy-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1188912.png)


